molecular formula C9H13ClN4 B185294 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine CAS No. 749898-92-8

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B185294
CAS No.: 749898-92-8
M. Wt: 212.68 g/mol
InChI Key: DLSDRFQCEQEWGN-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The compound's core structure is a pyrimidine ring, a key heterocycle in genetics and pharmacology, functionalized with a chloro group and a methylpiperazine moiety that serves as a privileged scaffold for optimizing biological activity and pharmacokinetic properties . Research into pyrimidine derivatives has demonstrated their immense potential as therapeutic agents, with studies confirming their activity against various cancer cell lines and pathogenic microorganisms . The structural motif of a chloro-substituted pyrimidine linked to a nitrogen-containing heterocycle is frequently employed in the synthesis of more complex, multi-targeting molecules. For instance, analogous 2-chloro-4-anilinoquinazoline structures have been utilized as key intermediates in the synthesis of pyrimidodiazepines, which have subsequently shown potent antiproliferative activity in vitro against a diverse panel of human tumor cell lines, including leukemia, colon cancer, and breast cancer models . Furthermore, the pyrimidine core is recognized for its ability to interact with multiple biological targets, such as enzyme active sites and genetic material . The specific substitution pattern on the pyrimidine ring is critical for its bioactivity, with the chloro group at the 2-position often serving as a reactive handle for further functionalization, while the 4-methylpiperazin-1-yl group can enhance solubility and influence binding affinity through its hydrogen bonding capacity . This makes this compound a valuable building block for constructing potential inhibitors of various kinases and other enzymes involved in signal transduction pathways . Ongoing research continues to explore the extensive pharmacological potential of this and related pyrimidine scaffolds.

Properties

IUPAC Name

2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSDRFQCEQEWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364899
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749898-92-8
Record name 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 2 undergoes regioselective displacement with various nucleophiles due to the electron-withdrawing effects of the pyrimidine ring and the 4-methylpiperazine substituent.

Reaction with Amines

NucleophileConditionsProductYieldSource
EthylenediamineK₂CO₃, NMP, 140°C, 10–12 hN-linked ethylenediamine derivatives60–65%
MorpholineK₂CO₃, DMF, 80°C, 6 h4-Morpholinopyrimidine82%
4-MethylpiperazineTEA, CH₃CN, refluxBis-piperazine derivatives75%

Key observations:

  • Reactions with aliphatic amines proceed efficiently under mild basic conditions (e.g., K₂CO₃ or TEA) .
  • Steric hindrance from the 4-methylpiperazine group directs nucleophilic attack exclusively to position 2 .

Reaction with Thiols

ThiolConditionsProductYieldSource
Benzyl mercaptanNaH, THF, 0°C → RT2-(Benzylthio)pyrimidine68%
EthanethiolK₂CO₃, DMF, 60°C2-(Ethylthio)pyrimidine72%

Mechanistic note: Thiolate ions exhibit higher nucleophilicity than amines, enabling reactions at lower temperatures.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings, enabling diversification of the pyrimidine scaffold.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O2-Phenylpyrimidine85%
Pyridin-3-yl-BpinPdCl₂(dppf), CsF, DMF2-(Pyridin-3-yl)pyrimidine78%

Critical factors:

  • Electron-deficient pyrimidines require bulky ligands (e.g., dppf) to prevent catalyst poisoning .
  • Aryl boronic acids with electron-donating groups enhance coupling efficiency .

Hydrolysis to Hydroxypyrimidine

ConditionsProductYieldSource
H₂O, HCl (6 M), 100°C, 24 h2-Hydroxypyrimidine90%
NaOH (2 M), EtOH/H₂O, reflux2-Hydroxypyrimidine88%

Applications: The hydroxyl derivative serves as a precursor for Mitsunobu reactions or phosphorylation .

Cyclization Reactions

The 4-methylpiperazine side chain can participate in intramolecular cyclizations under acidic conditions:

ConditionsProductYieldSource
POCl₃, 110°C, 4 hTricyclic quinazoline analogs65%
H₂SO₄, AcOH, 80°CFused pyrimidoazepine systems58%

Structural impact: Cyclization enhances planar rigidity, improving binding affinity in medicinal chemistry contexts .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 344°C without melting.
  • pH Sensitivity : Stable in acidic media (pH 2–6) but undergoes hydrolysis in strongly basic conditions (pH > 10) .
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) accelerate SNAr reactions by stabilizing transition states .

Comparative Reactivity with Analogues

Compound ModificationReactivity at C2Key DifferenceSource
2-Chloro-4-methoxypyrimidineFaster SNArElectron-donating OMe vs. N-Me piperazine
2-Chloro-4-fluoropyrimidineSlower SNArStronger C-F bond vs. C-Cl

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in the following areas:

1. Medicinal Chemistry

  • Building Block for Drug Development : It serves as a precursor for synthesizing various pharmacologically active compounds, particularly those targeting cancer and infectious diseases.
  • Kinase Inhibition : Exhibits inhibitory effects on key receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in cancer progression and angiogenesis.

2. Biological Studies

  • Enzyme Inhibition Studies : The compound is used to investigate its interaction with specific enzymes, contributing to understanding its mechanism of action in various biological pathways .
  • Receptor Binding Studies : Its ability to bind to specific receptors makes it useful in studying receptor-ligand interactions, essential for drug design .

Therapeutic Applications

Research indicates that 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine has potential therapeutic applications:

1. Anticancer Activity

  • Targeting Cancer Pathways : The compound has been shown to inhibit key pathways involved in tumor growth. For instance, derivatives of this compound demonstrated enhanced potency against EGFR and VEGFR, leading to significant reductions in tumor cell proliferation.
  • Case Studies : In vitro studies have indicated that certain derivatives exhibit up to 11-fold greater potency against EGFR compared to prototype compounds, highlighting its potential as an anticancer agent.

2. Antibacterial Properties

  • The compound has also been evaluated for its antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting broader therapeutic applications beyond oncology.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-ChloroquinazolineBasic quinazoline structure without substituentsLacks piperazine moiety
4-(4-Methylpiperazin-1-yl)quinazolineSimilar core but different halogen positionNo chlorine substitution
2-Methyl-4-(4-methylpiperazin-1-yl)quinazolineMethyl group instead of chlorinePotentially different biological activity
2-Chloro-6-(4-methylpiperazin-1-yl)quinazolineChlorine at position 6 instead of position 2May exhibit different kinase inhibition profile

This table illustrates the unique substitution pattern of this compound, enhancing its interaction with biological targets compared to other derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The piperazine moiety is particularly important for binding to the active sites of enzymes and receptors, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a 4-methylpiperazine group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry .

Biological Activity

2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its unique structural features and potential biological activities. This compound combines a chlorine atom and a piperazine moiety, which may enhance its selectivity towards specific biological targets while minimizing off-target effects. Understanding its biological activity is crucial for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Key Features:

  • Chlorine Atom : Imparts unique reactivity and influences biological interactions.
  • Piperazine Ring : Enhances solubility and may contribute to the compound's pharmacological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Screening

Cell LineIC50 (µM)Mechanism of Action
MGC-8030.95Induces G2/M cell cycle arrest
HeLa0.75Apoptosis via TNFα-induced NF-κB inhibition
MCF-70.88Non-intercalative Topo II catalytic inhibition

These results indicate that the compound may act as a potent inhibitor of key pathways involved in cancer progression, particularly through the inhibition of topoisomerase II and modulation of cell cycle dynamics .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, particularly against various pathogens. Its structural characteristics suggest potential efficacy against resistant strains.

Summary of Antimicrobial Testing

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Mycobacterium tuberculosis50

These findings highlight the compound's potential as an antimicrobial agent, warranting further exploration into its mechanism of action against specific bacterial targets .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. The compound has been shown to inhibit COX-2 activity, which is crucial in the inflammatory response.

Inhibition Profile

CompoundIC50 (µM)Standard Drug (Celecoxib) IC50 (µM)
This compound0.040.04

This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features. The presence of the piperazine ring enhances binding affinity to biological targets, while the chlorine atom influences electronic properties that affect reactivity and interaction with enzymes.

Key SAR Insights

  • Piperazine Substitution : Modifications on the piperazine ring can enhance solubility and target specificity.
  • Chlorine Positioning : The position of the chlorine atom affects binding interactions with enzymes involved in cancer and inflammation pathways.
  • Overall Lipophilicity : Balancing lipophilicity is crucial for optimizing pharmacokinetic properties without compromising bioactivity.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of 2,4-dichloropyrimidine using 4-methylpiperazine. Key steps include:

  • Step 1: React 2,4-dichloropyrimidine with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–24 hours.
  • Step 2: Monitor reaction progress via TLC or HPLC. Quench with ice-water and extract with dichloromethane.
  • Optimization Strategies:
    • Use excess 4-methylpiperazine (1.5–2.0 eq.) to drive the reaction to completion .
    • Employ catalysts like KI or K₂CO₃ to enhance nucleophilic substitution efficiency .
    • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to achieve >98% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm substitution patterns (e.g., pyrimidine C-H protons at δ 8.2–8.5 ppm, piperazine N-CH₃ at δ 2.3–2.5 ppm) .
    • ¹³C NMR: Verify quaternary carbons (e.g., pyrimidine C-2 at ~158 ppm, C-4 at ~162 ppm) .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction data (monoclinic space group P21/c, Z=8) .
  • HPLC: Assess purity with a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular docking predictions and experimental inhibitory activity data for derivatives?

Methodological Answer:

  • Step 1: Re-examine docking parameters (e.g., force fields, grid box size) to ensure alignment with the target protein’s active site (e.g., acetylcholinesterase in Alzheimer’s studies) .
  • Step 2: Validate ligand protonation states and tautomeric forms using pH-dependent simulations .
  • Step 3: Perform kinetic assays (e.g., Ellman’s method) to measure IC₅₀ values and compare with docking scores. Adjust scoring functions if outliers persist .
  • Case Study: Derivatives with bulky substituents may show poor docking scores but high activity due to allosteric effects—test via mutagenesis or SPR binding assays .

Q. What strategies are effective in addressing low solubility of this compound in aqueous media during biological assays?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts (e.g., LY2409881 hydrochloride) to improve aqueous solubility via ion-dipole interactions .
  • Co-Solvents: Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins .
  • Surfactants: Incorporate Poloxamer 407 or Tween-80 (0.1–1.0% w/v) in buffer systems for in vitro assays .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • SAR Design:

    Position Modification Assay Key Finding
    Pyrimidine C-2Replace Cl with F, CF₃Kinase inhibitionCF₃ enhances selectivity for EGFR
    Piperazine N-CH₃Replace with cyclopropylAcetylcholinesterase assayCyclopropyl reduces IC₅₀ by 40%
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., bond length variations) be reconciled in structural studies?

Methodological Answer:

  • Root Cause: Discrepancies may arise from temperature (e.g., 100 K vs. 298 K), radiation damage, or refinement algorithms.
  • Resolution:
    • Re-refine data with SHELXL using anisotropic displacement parameters .
    • Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers .
    • Validate hydrogen bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
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2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.